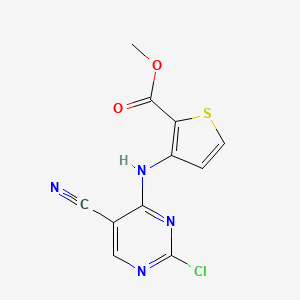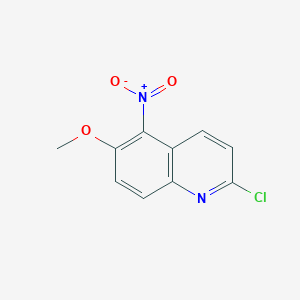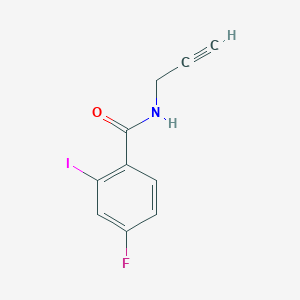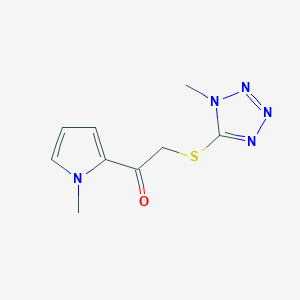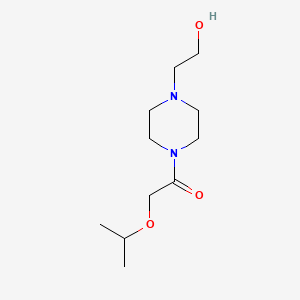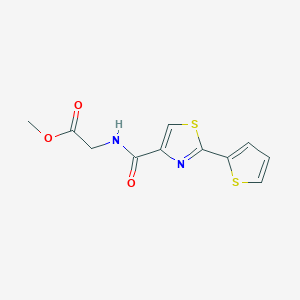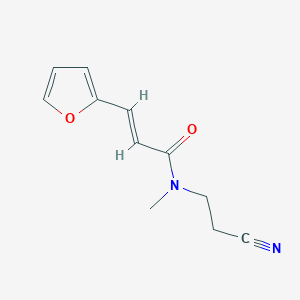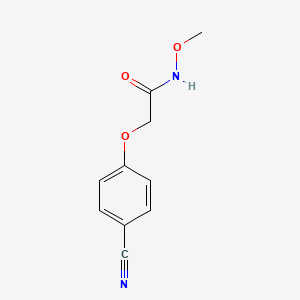
2-(4-cyanophenoxy)-N-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanophenoxy)-N-methoxyacetamide is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a cyanophenoxy group and a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N-methoxyacetamide typically involves the reaction of 4-cyanophenol with N-methoxyacetamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-cyanophenol is replaced by the methoxyacetamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanophenoxy)-N-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanophenoxy group.
Reduction: Reduced forms of the methoxyacetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-cyanophenoxy)-N-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N-methoxyacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide
- 2-(4-Acetylphenoxy)-N,N-dimethylacetamide
- 2-(2-Formylphenoxy)-N,N-dimethylacetamide
- 2-Hydroxy-N,N-dimethylacetamide
- 2-(3-Acetylphenoxy)-N,N-dimethylacetamide
Uniqueness
2-(4-cyanophenoxy)-N-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanophenoxy group provides a site for further chemical modifications, while the methoxyacetamide group enhances its solubility and stability. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(4-cyanophenoxy)-N-methoxyacetamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-12-10(13)7-15-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13) |
InChI Key |
XVLIZLDWSIXTKR-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)COC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


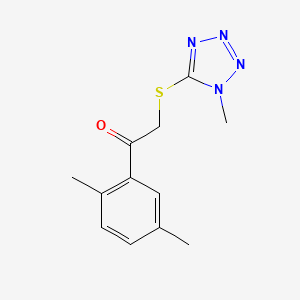
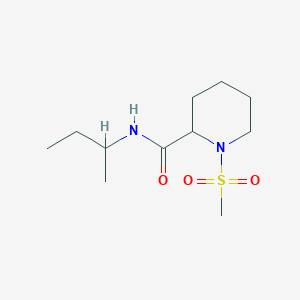
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

